1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea 1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea Chlorozotocin can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Brand Name: Vulcanchem
CAS No.: 54749-90-5
VCID: VC0523543
InChI: InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19)
SMILES: Array
Molecular Formula: C9H16ClN3O7
Molecular Weight: 313.69 g/mol

1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea

CAS No.: 54749-90-5

Cat. No.: VC0523543

Molecular Formula: C9H16ClN3O7

Molecular Weight: 313.69 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea - 54749-90-5

Specification

CAS No. 54749-90-5
Molecular Formula C9H16ClN3O7
Molecular Weight 313.69 g/mol
IUPAC Name 1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea
Standard InChI InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19)
Standard InChI Key MKQWTWSXVILIKJ-UHFFFAOYSA-N
Isomeric SMILES C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O
Canonical SMILES C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O
Appearance Solid powder
Colorform Ivory colored crystals
Melting Point 147-148 °C (decomposes with evolution of gas)

Introduction

Chemical and Structural Properties

Molecular Identity and Synthesis

Chlorozotocin (CAS 54749-90-5) is systematically named as 2-[[[(2-Chloroethyl)nitrosoamino]carbonyl]amino]-2-deoxy-D-glucose. Its molecular formula, C₉H₁₆ClN₃O₇, corresponds to a molecular weight of 313.69 g/mol . The compound is synthesized through nitrosation of a urea intermediate derived from D-glucosamine and 2-chloroethylisocyanate, as detailed by Johnston et al. (1975) . This process yields ivory-colored crystals that decompose at 140–148°C with gas evolution .

Physicochemical Characteristics

Key properties include:

  • Water solubility: 50 mg/mL at 25°C, facilitating intravenous administration

  • Partition coefficient (log P): 3.0 in octanol/water systems, indicating moderate lipophilicity

  • Stability: ≤5% decomposition in aqueous solution over 3 hours at 22–25°C, extending to 24 hours at 2–8°C

The structural presence of a glucose moiety enhances tumor selectivity through glucose transporter-mediated uptake, while the 2-chloroethyl group enables DNA alkylation .

Pharmacological Profile

Mechanism of Action

Chlorozotocin exerts cytotoxicity through dual mechanisms:

  • DNA alkylation: The 2-chloroethyl group forms interstrand cross-links at guanine N7 positions, preferentially targeting nucleosome core regions .

  • Protein carbamoylation: Decomposition generates isocyanate intermediates that inhibit DNA repair enzymes through carbamoylation of lysine residues .

In vitro studies demonstrate dose-dependent DNA synthesis inhibition (53% at 100 μM) in murine bone marrow cells, with minimal effects on RNA/protein synthesis . The compound induces both base-pair substitutions (Salmonella typhimurium TA100) and sister chromatid exchanges (9L rat glioma cells) at concentrations ≥1 μM .

Pharmacokinetics

Phase I trials established a triphasic elimination profile following intravenous administration :

ParameterValue Range
Initial half-life3–4.5 minutes
Intermediate phase6–12 minutes
Terminal elimination18–30 minutes

Radiolabeling studies revealed 82–84% protein binding within 24 hours, with 50–58% renal excretion of metabolites within 48 hours . Notably, <8% of administered drug is excreted intact, suggesting extensive metabolic transformation .

Clinical Applications

Antineoplastic Efficacy

Phase II trials demonstrate variable response rates across malignancies:

Table 1: Clinical Response Data

Tumor TypePatients (n)Dose (mg/m²)Response RateMedian DurationReference
Metastatic Melanoma35120 q6wk14% (5/35)18 weeks
Colorectal Cancer27150 q6wk7% PR12 weeks
Pancreatic Adenocarcinoma45225 q6wk11% SD-

The melanoma trial reported one complete remission lasting >42 weeks, with lung and subcutaneous metastases showing particular sensitivity . Comparative analyses suggest equivalent efficacy to carmustine (BCNU) in CNS tumors, but with superior hematological tolerance .

Dosage and Administration

Standard regimens utilize:

  • Single-agent: 120–225 mg/m² IV every 6 weeks

  • Combination therapy: 100 mg/m² with 5-FU/mitomycin C for gastrointestinal cancers

Dose-limiting toxicities emerge at ≥150 mg/m², characterized by thrombocytopenia (median nadir 210,000/mm³) and leukopenia (5,400/mm³) . Renal impairment manifests as reversible creatinine elevation in 15% of patients receiving ≥5 cycles .

Toxicological Profile

Carcinogenicity

Chronic toxicity studies in Sprague-Dawley rats revealed dose-dependent carcinogenesis :

Table 2: Rodent Carcinogenicity Data

Dose (mg/kg)Administration RouteTumor Incidence (%)Latency (Days)
0.4 weeklyIntraperitoneal70% males, 50% females600
2.0 weeklyIntraperitoneal65% males, 80% females480

Histopathological analysis identified peritoneal sarcomas and mesotheliomas, with no gender-specific susceptibility . The NTP classifies chlorozotocin as "reasonably anticipated to be a human carcinogen" based on these findings .

Genotoxicity

Comprehensive mutagenicity testing yields consistent positive results:

Assay SystemEndpointResult (LED)Reference
Salmonella typhimurium TA100Base-pair substitution15.7 mg/mL
V79 Chinese hamster lung cellsDNA strand breaks4 μg/mL
L1210 murine leukemiaSister chromatid exchange0.1 μg/mL

The genetic activity profile (GAP) demonstrates predominant clastogenic effects over point mutagenicity, aligning with its alkylating mechanism .

Comparative Toxicology

ParameterChlorozotocinCarmustineLomustine
Platelet Nadir (×10³/mm³)2108592
Neutrophil Recovery (Days)142821
Cumulative ThrombocytopeniaNoYesYes

This safety advantage stems from decreased bone marrow uptake of the hydrophilic glucose conjugate, limiting hematopoietic stem cell exposure .

Organ-Specific Toxicity

  • Renal: Glomerular filtration rate decreases 18% after 4 cycles (p<0.01)

  • Hepatic: Transient AST/ALT elevation (1.5× ULN) in 23% of patients

  • Neurological: No CNS toxicity at therapeutic doses, unlike lipid-soluble analogs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator